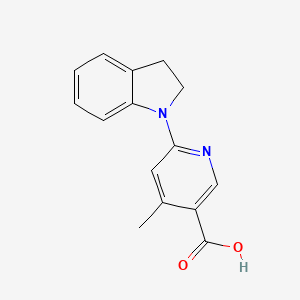

6-(Indolin-1-yl)-4-methylnicotinic acid

Beschreibung

Contextualization within Nicotinic Acid Derivatives in Medicinal Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are well-established pharmacophores in medicinal chemistry. researchgate.net Historically recognized for its role in treating pellagra, the therapeutic applications of nicotinic acid derivatives have since expanded significantly. researchgate.net These compounds are integral to numerous vital biological processes. researchgate.net

In contemporary medicinal chemistry, nicotinic acid derivatives are explored for a wide array of therapeutic applications. They have been investigated as antibacterial agents, particularly against Mycobacterium, where they are thought to inhibit peptide synthesis. researchgate.net Furthermore, various derivatives have demonstrated potential in the treatment of several diseases, including pneumonia, kidney diseases, and Alzheimer's disease. researchgate.net A significant area of research for nicotinic acid derivatives is in oncology, where they have been developed as promising anticancer agents. nih.gov Their mechanism of action in this context is often linked to the inhibition of key enzymes involved in cancer progression. nih.govnih.gov

Significance of the Indoline (B122111) Moiety in Contemporary Drug Discovery Research

The indoline scaffold, a saturated analog of the indole (B1671886) ring, is a privileged structure in drug discovery. smolecule.comnih.gov This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a common feature in a multitude of natural products and synthetic compounds with significant medicinal value. smolecule.comnih.gov

The versatility of the indoline moiety has led to its incorporation into compounds targeting a wide range of diseases. Research has highlighted the role of indoline derivatives as potent agents in several therapeutic areas, including:

Anticancer Agents: Indoline-containing compounds have shown significant potential in oncology. smolecule.comnih.gov

Antimicrobial Agents: The scaffold is a key component in the development of new antibacterial and antifungal drugs. smolecule.com

Anti-inflammatory and Analgesic Drugs: Derivatives have been investigated for their ability to modulate inflammatory pathways and provide pain relief. smolecule.com

Cardiovascular Diseases: The indoline structure is being explored for its potential in treating cardiovascular conditions. smolecule.com

The significance of the indoline moiety lies in its ability to serve as a versatile backbone for the synthesis of diverse molecular architectures, enabling the fine-tuning of pharmacological properties. smolecule.com

Overview of Current Research Landscape and Emerging Pharmacological Interests for the Compound and Related Scaffolds

While specific research on 6-(Indolin-1-yl)-4-methylnicotinic acid is not extensively documented in publicly available literature, the combination of the nicotinic acid and indoline scaffolds suggests several promising avenues for pharmacological investigation. The hybridization of these two moieties creates a novel chemical entity with the potential for synergistic or unique biological activities.

Emerging interests for scaffolds related to 6-(Indolin-1-yl)-4-methylnicotinic acid are largely centered on kinase inhibition, a key strategy in modern cancer therapy. The structural motifs present in the compound are found in various kinase inhibitors, suggesting that it could be a candidate for targeting protein kinases involved in cell signaling pathways that are often dysregulated in cancer.

The table below summarizes the pharmacological activities of various derivatives containing either the nicotinic acid or indoline moiety, providing a basis for the potential therapeutic applications of 6-(Indolin-1-yl)-4-methylnicotinic acid.

| Pharmacological Activity | Moiety | Example Compound Class | Therapeutic Area |

| Anticancer | Nicotinic Acid | Novel nicotinic acid-based cytotoxic agents | Oncology |

| Anticancer | Indoline | Indole and indoline derivatives | Oncology |

| Antimicrobial | Nicotinic Acid | Nicotinic acid derivatives | Infectious Diseases |

| Antimicrobial | Indoline | Indoline derivatives | Infectious Diseases |

| Anti-inflammatory | Indoline | Indoline derivatives | Inflammatory Diseases |

| Analgesic | Indoline | Indoline derivatives | Pain Management |

| Cardiovascular | Indoline | Indoline derivatives | Cardiovascular Diseases |

Detailed research findings on related structures further underscore the potential of this chemical scaffold. For instance, novel derivatives of nicotinic acid have been synthesized and shown to possess selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov Similarly, the indoline structure is a core component of various compounds being investigated as potent and selective inhibitors of different protein kinases.

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H14N2O2 |

|---|---|

Molekulargewicht |

254.28 g/mol |

IUPAC-Name |

6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H14N2O2/c1-10-8-14(16-9-12(10)15(18)19)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3,(H,18,19) |

InChI-Schlüssel |

CNKZOVBLQAJLDX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=C1C(=O)O)N2CCC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Chemical Synthesis Strategies for 6 Indolin 1 Yl 4 Methylnicotinic Acid and Its Analogues

Synthetic Methodologies for the Core Structure of 6-(Indolin-1-yl)-4-methylnicotinic Acid

The construction of the 6-(indolin-1-yl)-4-methylnicotinic acid core structure is a multi-step process that relies on the strategic formation of a carbon-nitrogen bond between the indoline (B122111) and pyridine (B92270) rings.

Reaction Pathways and Synthetic Routes

A primary and effective method for synthesizing the core structure of 6-(indolin-1-yl)-4-methylnicotinic acid is the palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgnih.govlibretexts.org The general pathway involves the cross-coupling of a halogenated nicotinic acid derivative with indoline.

A plausible and commonly employed synthetic route is as follows:

Halogenation of a 4-methylnicotinic acid precursor: The synthesis typically commences with a suitable 4-methylnicotinic acid derivative. A key intermediate is a 6-halo-4-methylnicotinic acid, such as 6-chloro-4-methylnicotinic acid. scbt.com This halogenated precursor is crucial for the subsequent coupling reaction.

Buchwald-Hartwig Cross-Coupling: The 6-halo-4-methylnicotinic acid (or its ester) is then reacted with indoline in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and purity.

Hydrolysis (if necessary): If the coupling reaction is performed on an ester of the nicotinic acid, a final hydrolysis step is required to yield the desired carboxylic acid.

The selection of the palladium catalyst and ligand is paramount for the success of the Buchwald-Hartwig amination. Various generations of catalysts and ligands have been developed to improve the efficiency and scope of this reaction. wikipedia.org

Role of Key Precursors and Intermediate Synthesis (e.g., 6-methylnicotinic acid)

The synthesis of the target compound relies on the availability of key precursors.

6-Methylnicotinic Acid: This compound serves as a fundamental building block. One established industrial method for its synthesis is the oxidation of 5-ethyl-2-methylpyridine (B142974). environmentclearance.nic.inpatsnap.com This process typically involves reacting 5-ethyl-2-methylpyridine with a strong oxidizing agent like nitric acid. The reaction proceeds through the selective oxidation of the ethyl group to a carboxylic acid, followed by decarboxylation to yield 6-methylnicotinic acid.

6-Chloro-4-methylnicotinic Acid: This halogenated intermediate is a critical component for the Buchwald-Hartwig coupling. While commercially available, scbt.com its synthesis can be achieved through various methods. One potential route involves the chlorination of a corresponding hydroxynicotinic acid derivative. For instance, the conversion of 4-hydroxy-6-methylnicotinic acid to its 4-chloro derivative using a chlorinating agent like phosphorus oxychloride has been reported, suggesting a similar strategy could be applied to generate the 6-chloro isomer from a 6-hydroxy precursor. chemicalbook.com

The following table summarizes the key precursors and their roles in the synthesis:

| Precursor/Intermediate | Role in Synthesis |

| 5-Ethyl-2-methylpyridine | Starting material for the synthesis of 6-methylnicotinic acid. |

| 6-Methylnicotinic Acid | Core pyridine structure, which is subsequently halogenated. |

| 6-Chloro-4-methylnicotinic Acid | Key intermediate for the Buchwald-Hartwig amination, providing the electrophilic site for C-N bond formation. |

| Indoline | The amine component in the Buchwald-Hartwig amination, forming the indolin-1-yl group. |

Rational Design and Synthesis of Structural Analogues and Derivatives

The modular nature of the synthesis of 6-(indolin-1-yl)-4-methylnicotinic acid allows for the rational design and creation of a diverse library of analogues and derivatives to explore structure-activity relationships.

Strategies for Derivatization at the Indoline Ring System

The indoline ring system offers several positions for modification to fine-tune the pharmacological properties of the molecule. Derivatization can be achieved either by using a pre-functionalized indoline in the Buchwald-Hartwig coupling step or by post-synthetic modification of the coupled product.

Common derivatization strategies include:

Substitution on the Aromatic Ring: Introducing substituents such as halogens, alkyl, alkoxy, or nitro groups on the benzene (B151609) ring of indoline can influence lipophilicity, electronic properties, and metabolic stability.

Modification at the Pyrroline Ring: The saturated five-membered ring can also be functionalized, for example, by introducing substituents at the 2- or 3-positions.

Modification Approaches for the Pyridine Nicotinic Acid Core

The pyridine nicotinic acid core can also be systematically modified to probe its interaction with biological targets.

Substitution on the Pyridine Ring: The hydrogen atoms on the pyridine ring can be replaced with various functional groups. For example, introducing substituents at the 2-, 3-, or 5-positions can alter the electronic distribution and steric profile of the molecule.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can be converted into a range of other functionalities, such as esters, amides, or tetrazoles, to modulate properties like acidity, polarity, and hydrogen bonding capacity. nih.govnih.gov

The following table outlines potential modifications to the core structure:

| Modification Site | Potential Modifications |

| Indoline Aromatic Ring | Halogenation, Alkylation, Nitration, Methoxy substitution |

| Indoline Pyrroline Ring | Alkylation, Spirocyclization |

| Pyridine Ring | Introduction of substituents at C2, C3, and C5 positions |

| Carboxylic Acid Group | Esterification, Amidation, Conversion to bioisosteres (e.g., tetrazole) |

Application of Advanced Synthetic Techniques (e.g., Multi-Component Reactions, Catalysis)

Modern synthetic chemistry offers advanced techniques that can streamline the synthesis of complex molecules like 6-(indolin-1-yl)-4-methylnicotinic acid and its analogues.

Multi-Component Reactions (MCRs): MCRs are powerful tools for the rapid construction of complex molecular scaffolds in a single step from three or more starting materials. researchgate.netresearchgate.netdocumentsdelivered.comosi.lv The development of novel MCRs for the synthesis of highly substituted nicotinic acid derivatives offers an efficient alternative to traditional linear synthetic routes. These reactions can provide rapid access to a wide range of analogues for screening purposes.

Catalysis: As previously discussed, palladium-catalyzed reactions are central to the synthesis of the core structure. Continuous research in catalysis is focused on developing more active, stable, and reusable catalysts. This includes the use of advanced phosphine ligands that can improve the efficiency of the Buchwald-Hartwig amination, allowing for lower catalyst loadings and milder reaction conditions. researchgate.net Furthermore, other catalytic methods can be employed for the functionalization of the core structure.

Investigation of Biological Activities and Pharmacological Potential

In Vitro Pharmacological Profiling

The indoline (B122111) and nicotinic acid moieties present in "6-(Indolin-1-yl)-4-methylnicotinic acid" are scaffolds of significant interest in medicinal chemistry. While direct experimental data on this specific compound is limited in publicly accessible literature, the biological activities of its structural analogues and derivatives provide a basis for understanding its potential pharmacological profile.

While direct studies on 6-(Indolin-1-yl)-4-methylnicotinic acid against specific leukemia cell lines like K562 and MOLM-13 are not extensively documented, the core indoline structure is a key component in various compounds with demonstrated antiproliferative effects. Research into related indolinone and indazole derivatives has shown potent activity against a range of cancer cells, including leukemia.

For instance, certain oxidized analogs of Di(1H-indol-3-yl)methyl-4-substituted benzenes have been evaluated against a panel of leukemia cell lines, including K562 (Chronic Myeloid Leukemia) and MOLM-13 (Acute Myeloid Leukemia). nih.gov These studies highlight the potential of indole-containing structures to induce cell death and inhibit proliferation in hematological malignancies. nih.gov The MOLM-13 and SKM-1 acute myeloid leukemia cell lines have been used to study resistance mechanisms to anticancer agents, indicating their importance in evaluating novel compounds. nih.gov Similarly, the K562 cell line is frequently used to screen for compounds that could overcome drug resistance.

The antiproliferative potential of such compounds often stems from their ability to inhibit key cellular processes. For example, (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, which combine indolinone and indazole rings, have been developed as novel antiproliferative agents that act as inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of mitotic progression. nih.gov

Table 1: Antiproliferative Activity of Structurally Related Compounds

| Compound Class | Cell Line | Activity Metric | Result |

|---|---|---|---|

| Indolin-2-one Derivatives | K562 (CML) | Proliferation Inhibition | Potent Activity Observed nih.govnih.gov |

| Indolin-2-one Derivatives | MOLM-13 (AML) | Proliferation Inhibition | Potent Activity Observed nih.gov |

This table presents data for structurally related compounds to infer the potential activity of 6-(Indolin-1-yl)-4-methylnicotinic acid.

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. The compound 6-(Indolin-1-yl)-4-methylnicotinic acid contains structural elements found in known kinase inhibitors. Specifically, the indoline and indazole scaffolds are prevalent in compounds designed to target various kinases.

MAP kinase-interacting serine/threonine kinases 1 and 2 (Mnk1/2) are downstream effectors in key signaling pathways and are implicated in cancer progression through their phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). nih.govnih.gov The development of potent and selective Mnk1/2 inhibitors is an active area of cancer research. nih.govmedchemexpress.com A novel class of potent Mnk1/2 inhibitors was developed from an amino-1H-indazol-1,2-dihydropyridin-2-one derivative, demonstrating that the indazole moiety is a viable scaffold for targeting these kinases. nih.gov Other indolinone-based compounds have also shown potent inhibition of kinases such as Kit, which is relevant to the growth of certain cancer cells. nih.gov The development of imidazopyridazine-based inhibitors of Mnk1/2 further underscores the diverse chemical structures capable of targeting this pathway. medchemexpress.com

Table 2: Activity of Structurally Related Kinase Inhibitors

| Compound / Class | Target Kinase(s) | Activity Metric | Result |

|---|---|---|---|

| SEL201 (amino-1H-indazol derivative) | Mnk1/2 | Inhibition of p-eIF4E | Effective in KIT-mutant melanoma cells nih.gov |

| Indolinone Derivatives | Kit | Kinase Inhibition | Potent inhibition in biochemical assays nih.gov |

| QL-X-138 | BTK/MNK | IC50 | 107.4 nM (MNK1), 26 nM (MNK2) medchemexpress.com |

This table showcases the kinase inhibitory potential of compounds containing scaffolds related to 6-(Indolin-1-yl)-4-methylnicotinic acid.

The search for new drugs to combat Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a global health priority due to the rise of drug-resistant strains. researchgate.net While there is no specific data on the antimycobacterial activity of 6-(Indolin-1-yl)-4-methylnicotinic acid, its nicotinic acid component is structurally related to pyrazinamide, a first-line anti-tuberculosis drug. This structural similarity provides a rationale for investigating nicotinic acid derivatives for antimycobacterial properties.

Research has shown that various heterocyclic compounds possess activity against Mtb. nih.gov For example, several carboxylic acids and their esters have been reported to have antimycobacterial activity against M. tuberculosis. nih.gov High-throughput screening has identified numerous nitro-containing compounds as potent inhibitors of Mtb growth, some of which act on novel targets like the DprE1 enzyme. nih.gov The indole (B1671886) nucleus, a related structure to indoline, is also found in compounds with antitubercular activity. researchgate.net

The indole ring system, from which indoline is derived, is a prominent scaffold in compounds exhibiting a wide range of antimicrobial activities. researchgate.net Indole-based derivatives have been investigated for their potential against various bacterial and fungal pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antibacterial Activity: Synthetic indole derivatives have been identified as potent antibacterial agents against Gram-positive bacteria. nih.gov Their mechanism of action can involve the inhibition of crucial metabolic pathways, such as the TCA cycle and the type-2 NADH dehydrogenase (NDH-2) protein, leading to an increase in reactive oxygen species (ROS) that is lethal to the bacteria. nih.gov The broad activity of this class of compounds suggests that derivatives of 6-(Indolin-1-yl)-4-methylnicotinic acid may also possess antibacterial properties. Naphthyridine derivatives, which share a nitrogen-containing heterocyclic core, have also been developed as broad-spectrum antibacterial drugs. mdpi.com

Antifungal Activity: Indole derivatives have also shown promise as antifungal agents against pathogenic fungi such as Candida, Aspergillus, and Cryptococcus species. researchgate.net The mechanism can involve the disruption of fungal cell membrane integrity or the inhibition of key enzymes. researchgate.net Azole compounds, a major class of antifungal drugs, feature a nitrogen-containing heterocyclic structure and have been effective in treating systemic fungal infections. researchgate.netnih.gov Furthermore, fatty acids and their derivatives have been explored as another class of antifungal agents. mdpi.com Given the prevalence of nitrogen-containing heterocycles in antimycotics, structural analogues of 6-(Indolin-1-yl)-4-methylnicotinic acid are worthy of investigation.

Table 3: Antimicrobial Activity of Representative Indole Derivatives

| Derivative Class | Pathogen | Activity Metric | Result |

|---|---|---|---|

| Synthetic Indoles (SMJ-2, SMJ-4) | S. aureus (MRSA) | Growth Inhibition | Potent activity at low concentrations nih.gov |

| Indole Derivatives | Candida albicans | MIC | Variable, some compounds show high potency researchgate.net |

MIC: Minimum Inhibitory Concentration. This table summarizes the antimicrobial potential of the broader class of indole-related compounds.

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and safety profiles. nih.gov The chemical structure of 6-(Indolin-1-yl)-4-methylnicotinic acid contains features present in other classes of compounds investigated for anticonvulsant activity.

Various heterocyclic compounds, including derivatives of quinazolin-4(3H)-one, have been synthesized and evaluated for their anticonvulsant properties. mdpi.com Structure-activity relationship studies suggest that a hydrophobic quinazolin-4(3H)-one moiety, combined with specific substituents, can bind to the GABA-A receptor, a key target for antiepileptic drugs. mdpi.com Similarly, novel thiazolidin-4-one substituted thiazole (B1198619) derivatives have been designed and shown to possess anticonvulsant effects in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.com Indole derivatives have also been explored for their potential anticonvulsant effects. researchgate.net These findings suggest that the combination of a heterocyclic system like nicotinic acid with a bulky hydrophobic group like indoline could be a strategy for designing novel central nervous system agents.

Table 4: Anticonvulsant Activity of Structural Analogues in Preclinical Models

| Compound Class | Seizure Model | Efficacy Metric | Example Result |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative | MES | ED50 | 34.23 mg/kg for a specific analogue science.gov |

| Thiazolidin-4-one derivative (PTT6) | MES / scPTZ | Protection | Active in both models biointerfaceresearch.com |

ED50: Median Effective Dose. This table highlights the anticonvulsant potential of various heterocyclic compounds structurally related to the core moieties of 6-(Indolin-1-yl)-4-methylnicotinic acid.

The indoline nucleus is an electron-rich heterocyclic system. Indole-containing compounds are known to act as antioxidants. For example, the natural products butein (B1668091) and homobutein, which contain a catechol moiety, exhibit very potent antioxidant activity. mdpi.com The mechanism often involves hydrogen atom transfer or electron donation to scavenge reactive oxygen species. Studies on other natural products, such as essential oils from plants like Liparis nervosa, also reveal antioxidant potential through methods like DPPH and ABTS radical scavenging assays. nih.gov Given these precedents, it is plausible that the indoline ring in 6-(Indolin-1-yl)-4-methylnicotinic acid could contribute to antioxidant properties.

In Vivo Efficacy Assessments in Pre-Clinical Models

The in vivo evaluation of a compound is a critical step in determining its potential as a therapeutic agent. Pre-clinical animal models allow for the assessment of efficacy and potential liabilities in a complex biological system, providing insights that cannot be obtained from in vitro studies alone. For a compound like 6-(Indolin-1-yl)-4-methylnicotinic acid, a comprehensive in vivo assessment would involve various models to characterize its pharmacological profile, including its effects on tumor growth, the central nervous system, and pain perception.

Syngeneic tumor models are an indispensable tool in immuno-oncology research, utilizing immunocompetent mice to study the interaction between the immune system, the tumor, and potential cancer therapeutics. meliordiscovery.com The Lewis Lung Carcinoma (LL/2 or LLC) model is a widely used syngeneic model derived from a lung tumor in a C57BL/6 mouse. meliordiscovery.comtd2inc.com This model is valuable for investigating tumor progression and for evaluating therapeutic interventions because it allows for the study of novel agents in the context of a fully functional immune system. meliordiscovery.com

The LL/2 cell line is known for its aggressive tumorigenic behavior and consistent growth rates, making it a reliable platform for assessing the anti-tumor activity of new compounds. meliordiscovery.comtd2inc.com In a typical study, LL/2 cells are implanted subcutaneously into C57BL/6 mice, and tumor growth is monitored over time. The efficacy of a test compound is determined by its ability to inhibit tumor volume growth compared to a control group. This model has been used to evaluate various therapies, including checkpoint inhibitors and chemotherapies. td2inc.com For instance, studies have demonstrated the response of LL/2 tumors to treatments like anti-CTLA-4 and anti-PD-1 antibodies. td2inc.com

Below is a table representing the type of data generated from such a study, illustrating the efficacy of standard immunotherapeutic agents in the LL/2 model.

| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 2500 | 0% |

| anti-PD-1 | 1500 | 40% |

| anti-CTLA-4 | 1800 | 28% |

| Chemotherapy | 1000 | 60% |

This table is representative of data generated in LL/2 model studies and is for illustrative purposes.

The rotarod test is a standard and widely used method to assess motor coordination, balance, and motor learning in rodents. nih.gov It is frequently employed in preclinical studies to evaluate the potential neurotoxicity of novel chemical entities. researchgate.net The apparatus consists of a rotating rod, and the test measures the length of time (latency) an animal can remain on the rod before falling. nih.govresearchgate.net A compound-induced decrease in performance on the rotarod can indicate adverse effects on the central nervous system, such as sedation, ataxia, or other motor impairments. researchgate.net

The evaluation is crucial for compounds intended for various therapeutic areas, as neurotoxicity can be a significant limiting factor in drug development. For instance, the neurotoxic effects of certain anticonvulsant and anesthetic agents have been characterized using this method. researchgate.netresearchgate.net While specific data for 6-(Indolin-1-yl)-4-methylnicotinic acid is not available, the assessment would involve comparing the rotarod performance of animals treated with the compound against a vehicle-treated control group over several trials.

The following table illustrates the type of data collected in a rotarod neurotoxicity assessment.

| Treatment Group | Trial 1: Latency to Fall (seconds) | Trial 2: Latency to Fall (seconds) | Trial 3: Latency to Fall (seconds) |

| Vehicle Control | 150 | 165 | 180 |

| Compound X (Low Dose) | 145 | 160 | 175 |

| Compound X (High Dose) | 80 | 75 | 60 |

This table is a hypothetical representation of data from a rotarod experiment designed to assess neurotoxicity.

The indole nucleus is a privileged scaffold in medicinal chemistry, and numerous indole derivatives have been investigated for their diverse pharmacological activities, including anti-inflammatory and analgesic (antinociceptive) properties. nih.govresearchgate.net Antinociceptive effects are typically evaluated in animal models that measure the response to painful stimuli. One common method is the acetic acid-induced writhing test, where a reduction in the number of abdominal constrictions indicates a potential analgesic effect. nih.gov

Studies on related indole-derived scaffolds have demonstrated significant antinociceptive activity. For example, certain indole-imidazolidine hybrid molecules were evaluated for their ability to reduce nociception. nih.gov In the acetic acid-induced writhing test, these compounds showed a marked decrease in the number of writhes, suggesting peripheral analgesic activity. nih.gov Another related compound, 5-fluoro-2-oxindole, has also been shown to have antinociceptive effects in models of inflammatory pain. nih.gov These findings indicate that the broader class of indole-containing molecules has potential for the development of new pain management agents. nih.gov

The table below summarizes findings for two such indole derivatives in the acetic acid-induced nociception model. nih.gov

| Compound | Reduction in Acetic Acid-Induced Writhing (%) |

| LPSF/NN-52 | 52.1% |

| LPSF/NN-56 | 63.1% |

Data sourced from a study on the antinociceptive activities of indole-imidazolidine derivatives. nih.gov

Elucidation of Mechanism of Action

Identification and Validation of Molecular Targets (e.g., Mnk-eIF4E axis)

A crucial area of investigation for compounds with anticancer potential is their interaction with signaling pathways that are dysregulated in cancer. The MNK-eIF4E axis is a significant pathway in this context, playing a pivotal role in the translation of proteins that promote oncogenesis. nih.gov This axis is a point of convergence for major signaling pathways like the RAS/RAF/MAPK and PI3K/AKT, which are often constitutively active in malignancies such as melanoma. nih.govmdpi.com

The core of this axis involves the eukaryotic translation initiation factor 4E (eIF4E), which binds to the 5'-cap of mRNA to initiate the translation of proteins. nih.gov The activity of eIF4E is modulated by MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2), which phosphorylate eIF4E at the Ser209 residue. nih.govnih.gov This phosphorylation is not essential for normal cell function but is required for the oncogenic activity of eIF4E in malignant cells, making it a selective target for cancer therapy. nih.gov The phosphorylation enhances the translation of a specific subset of mRNAs that code for proteins involved in cell proliferation, survival, and metastasis. nih.govmdpi.com

While direct studies on 6-(Indolin-1-yl)-4-methylnicotinic acid's effect on the Mnk-eIF4E axis are not extensively documented, the development of small molecules that inhibit MNK kinases is an active area of research. Such inhibitors are designed to prevent the phosphorylation of eIF4E, thereby suppressing the activity of leukemic stem cells and overcoming resistance to other targeted therapies. nih.gov Given the indole (B1671886) scaffold present in many kinase inhibitors, it is plausible that 6-(Indolin-1-yl)-4-methylnicotinic acid could be investigated for similar inhibitory activities.

Analysis of Downstream Signaling Pathway Modulation (e.g., p-eIF4E, Mcl-1, c-myc downregulation)

Inhibition of the MNK1/2-eIF4E axis leads to the modulation of several key downstream signaling proteins. The direct consequence is the reduction of phosphorylated eIF4E (p-eIF4E), which in turn suppresses the translation of specific oncogenic proteins. nih.gov

Key downstream targets of the MNK-eIF4E pathway include:

Myeloid cell leukemia 1 (Mcl-1): An anti-apoptotic protein from the BCL-2 family. Overexpression of Mcl-1 is linked to tumor progression and resistance to chemotherapy. nih.govoncotarget.com The PI3K/Akt signaling pathway can mediate the upregulation of Mcl-1. nih.gov

c-myc: A potent proto-oncogene that drives cell proliferation and is frequently overexpressed in various cancers. nih.gov

Cyclin D1: A critical regulator of cell cycle progression. oncotarget.com

Studies on MNK inhibitors have demonstrated that blocking eIF4E phosphorylation can prevent the activation of Wnt/β-catenin signaling, another crucial pathway in cancer. oncotarget.com This highlights the potential for compounds targeting this axis to have broad anti-tumor effects by downregulating a suite of proteins essential for cancer cell survival and proliferation. The therapeutic strategy of combining ERK1/2 inhibitors with Mcl-1 inhibitors has shown to be highly synergistic in inducing apoptosis in cancer cells, underscoring the importance of Mcl-1 as a downstream target. nih.gov

| Downstream Target | Function | Effect of MNK-eIF4E Axis Inhibition |

|---|---|---|

| p-eIF4E | Active form of eIF4E, promotes oncogenic mRNA translation | Decreased levels |

| Mcl-1 | Anti-apoptotic protein | Potential for downregulation, sensitizing cells to apoptosis |

| c-myc | Transcription factor, promotes proliferation | Potential for downregulation, inhibiting cell growth |

| Cyclin D1 | Cell cycle regulator | Potential for downregulation, causing cell cycle arrest |

Characterization of Cell Cycle Perturbations (e.g., cell cycle arrest)

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Various compounds containing indoline (B122111) or indole scaffolds have been shown to induce such effects. For instance, novel indolin-2-one based molecules have been reported to cause significant cell cycle arrest at the G1/S phase in hepatocellular carcinoma cells. mdpi.com This arrest is often accompanied by the upregulation of cell cycle inhibitory proteins like p53 and p21. mdpi.comjmb.or.kr

Similarly, other studies on halogenated benzofuran (B130515) derivatives and other compounds have demonstrated the ability to induce cell cycle arrest, predominantly in the G2/M phase, in lung and liver cancer cell lines. researchgate.netmdpi.com While specific studies detailing the effect of 6-(Indolin-1-yl)-4-methylnicotinic acid on cell cycle distribution are limited, the activity of structurally related compounds suggests this is a plausible mechanism of action. The induction of G1 arrest, for example, can be mediated by the upregulation of the CDK inhibitor p21, which in turn inhibits the activity of cyclin/CDK complexes required for G1/S transition. jmb.or.kr

| Compound Class | Cancer Cell Line | Observed Cell Cycle Phase of Arrest | Reference |

|---|---|---|---|

| Indolin-2-one derivatives | HepG-2 (Hepatocellular Carcinoma) | G1/S Phase | mdpi.com |

| Prenylemestrin A ("Compound 6") | L1210 (Leukemia) | G2/M Phase | researchgate.net |

| Halogenated Benzofuran Derivatives | A549 (Lung), HepG2 (Liver) | G2/M Phase | mdpi.com |

| Cedrol | A549 (Lung) | G1 Phase | jmb.or.kr |

Exploration of Receptor Binding Affinities (e.g., CB1 receptors for related cannabinoids)

The indole nucleus is a common structural motif in a class of synthetic cannabinoids known as aminoalkylindoles, which are known to bind with high affinity to cannabinoid receptors, particularly the CB1 receptor found predominantly in the central nervous system. future4200.com These compounds often act as agonists at CB1 and CB2 receptors. windows.net The binding of these ligands to the CB1 receptor is complex, with evidence suggesting that they may occupy mutually exclusive regions within the receptor space compared to classical cannabinoids. future4200.com

Investigation of Interactions with Key Biomacromolecules (e.g., GABA-A target protein, VEGFR-2)

The structural features of 6-(Indolin-1-yl)-4-methylnicotinic acid suggest potential interactions with other important biological targets, including GABA-A receptors and VEGFR-2.

GABA-A Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated chloride ion channel and the primary site of fast inhibitory neurotransmission in the central nervous system. nih.gov It is a target for numerous clinically important drugs, including benzodiazepines and barbiturates, which allosterically modulate the receptor's function. nih.gov Various natural and synthetic compounds, including phenolics, can act as ligands and modulators of GABA-A receptors. mdpi.com Given the prevalence of nitrogen-containing heterocyclic structures among GABA-A receptor ligands, the potential for 6-(Indolin-1-yl)-4-methylnicotinic acid to interact with this receptor system could be an area of future research.

Structure Activity Relationship Sar Studies

Impact of Substitutions on the Indoline (B122111) Ring System on Biological Potency

The indoline ring is a common scaffold in many biologically active compounds, and its substitution pattern can significantly modulate the potency and selectivity of a drug candidate. For derivatives of 6-(indolin-1-yl)-4-methylnicotinic acid, modifications on the indoline ring are anticipated to have a profound impact on their biological profile.

Research on various classes of indoline-containing compounds has demonstrated that the nature and position of substituents on the aromatic part of the indoline ring are critical for activity. For instance, in a series of indoline-based inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), the presence of substituents on the indoline ring was found to be a key determinant of their dual inhibitory profile. While a comprehensive SAR for 6-(indolin-1-yl)-4-methylnicotinic acid is not available, studies on other indoline derivatives suggest that:

Electron-donating and electron-withdrawing groups: The electronic properties of substituents can influence the interaction of the indoline moiety with its biological target. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) at positions 4, 5, 6, or 7 of the indoline ring can alter the electron density of the aromatic system, thereby affecting binding affinity. For example, in a series of indoline-5-sulfonamides, substitutions on the indoline nitrogen and the sulfonamide group were shown to modulate antiproliferative activity.

Steric factors: The size and bulkiness of the substituents can also play a crucial role. Bulky groups might either enhance binding through favorable steric interactions or reduce activity due to steric hindrance.

Halogen substitutions: Halogen atoms like fluorine, chlorine, and bromine are often introduced to modulate lipophilicity, metabolic stability, and binding interactions. The position of the halogen on the indoline ring can be critical for activity.

To illustrate the potential impact of such substitutions, a hypothetical SAR table for antiproliferative activity is presented below, based on general principles observed in related heterocyclic compounds.

| Substituent on Indoline Ring | Position | Predicted Impact on Antiproliferative Potency |

| -H | - | Baseline activity |

| 5-F | 5 | Potentially increased potency due to favorable interactions in the binding pocket. |

| 5-Cl | 5 | May increase potency, but could also be influenced by steric factors. |

| 5-CH3 | 5 | Could either increase or decrease potency depending on the target's hydrophobic pocket. |

| 5-OCH3 | 5 | May increase activity through hydrogen bonding or favorable electronic effects. |

| 7-F | 7 | Position could be critical; may lead to altered selectivity or potency. |

This table is illustrative and based on general SAR principles for indoline-containing compounds.

Contribution of the Nicotinic Acid Moiety and its Structural Modifications to Activity

The nicotinic acid (pyridine-3-carboxylic acid) moiety is another crucial component of the target molecule. Nicotinic acid and its derivatives are known to possess a wide range of biological activities, including lipid-lowering and anti-inflammatory effects. nih.gov The carboxylic acid group and the pyridine (B92270) nitrogen are key features that can participate in hydrogen bonding and other interactions with biological targets.

Structural modifications of the nicotinic acid part of the molecule can significantly affect its biological activity. Key modifications and their potential impact include:

Esterification or Amidation of the Carboxylic Acid: Converting the carboxylic acid to an ester or an amide can alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor. In many cases, the free carboxylic acid is essential for activity, forming a key interaction with the target protein. However, esterification can sometimes lead to prodrugs that are hydrolyzed in vivo to the active carboxylic acid. Studies on thionicotinic acid derivatives have shown that the carboxylic acid analog is a more potent vasorelaxant than its corresponding amide or nitrile, suggesting the importance of the acidic group for this particular activity.

Replacement of the Carboxylic Acid: Replacing the carboxyl group with other acidic functional groups (e.g., tetrazole) or non-acidic groups can help to probe the importance of the acidic nature and the specific geometry of the carboxylate for biological activity.

The integration of nicotinic acid into an indole (B1671886) scaffold has been suggested to be more beneficial for certain biological activities than the corresponding nicotinamide. nih.gov

| Modification of Nicotinic Acid Moiety | Predicted Impact on Biological Activity |

| Esterification (-COOH to -COOR) | Likely to decrease or abolish activity if the free acid is required for binding; potential for prodrug activity. |

| Amidation (-COOH to -CONH2) | May decrease activity due to the loss of the acidic proton and altered hydrogen bonding capacity. |

| Replacement with Tetrazole | May retain or enhance activity if the acidic nature is the key requirement. |

| Shifting the Indoline Substituent | Expected to significantly alter the activity and selectivity profile. |

This table is illustrative and based on general SAR principles for nicotinic acid derivatives.

Significance of Substituents at Position 4 of the Pyridine Ring

The methyl group at the 4-position of the pyridine ring in 6-(Indolin-1-yl)-4-methylnicotinic acid is another important structural feature. The impact of substituents at this position can be significant, influencing the molecule's conformation, electronic properties, and interaction with its biological target.

While specific SAR studies on the 4-position of this particular scaffold are scarce, research on other substituted pyridines provides valuable insights. The presence of a methyl group can:

Introduce Steric Effects: The methyl group can influence the orientation of the indoline ring relative to the pyridine ring, potentially locking the molecule into a more bioactive conformation.

Modulate Electronic Properties: As an electron-donating group, the methyl group can slightly increase the electron density of the pyridine ring, which may affect its interaction with target proteins.

Provide a Lipophilic Interaction Point: The methyl group can engage in hydrophobic interactions within a binding pocket, potentially increasing binding affinity.

Studies on NAADP analogs have shown that substitutions at the 4- and 5-positions of the nicotinic acid ring are tolerated, although they may lead to reduced effectiveness compared to the unmodified parent compound. nih.gov This suggests that this position is amenable to substitution, and exploring different substituents could be a viable strategy for optimizing activity. For instance, replacing the methyl group with other small alkyl groups, halogens, or hydrogen-bonding groups could lead to derivatives with improved potency or selectivity.

Conformational Analysis and Identification of Bioactive Conformations

The linkage between the indoline nitrogen and the pyridine ring allows for rotation, leading to different spatial arrangements of the two ring systems. The 4-methyl group on the pyridine ring can impose steric constraints on this rotation, potentially favoring certain conformations.

A study on the conformational properties of 3-pyridinoyl indoles, which share a similar linkage between a pyridine and an indole ring, revealed that these molecules tend to adopt a pseudo-planar conformation in some cases, while in others, a twisted conformation is observed. semanticscholar.org The specific conformation is influenced by the substitution pattern on both rings. It is plausible that for 6-(Indolin-1-yl)-4-methylnicotinic acid, a specific torsional angle between the indoline and pyridine rings is required for optimal interaction with its target.

Identifying the bioactive conformation is often achieved through a combination of experimental techniques like X-ray crystallography of the molecule bound to its target and computational methods such as molecular modeling and conformational searches. Understanding the bioactive conformation is essential for the rational design of new, more potent analogs.

Pharmacophore Model Development for Targeted Biological Activities (e.g., antiproliferative activity)

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For a molecule like 6-(Indolin-1-yl)-4-methylnicotinic acid, a pharmacophore model for a specific activity, such as antiproliferative activity, would highlight the key features necessary for interaction with the anticancer target.

Based on the structure of 6-(Indolin-1-yl)-4-methylnicotinic acid and pharmacophore models developed for other kinase inhibitors with similar scaffolds, the essential pharmacophoric features are likely to include: mdpi.com

Aromatic Rings: The indoline and pyridine rings can engage in hydrophobic and π-π stacking interactions with the target protein.

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor.

Hydrogen Bond Donor: The carboxylic acid group of the nicotinic acid moiety can act as a hydrogen bond donor.

Hydrophobic Features: The methyl group on the pyridine ring and the aliphatic part of the indoline ring can provide hydrophobic interaction points.

A hypothetical pharmacophore model for antiproliferative activity might consist of two aromatic rings, one hydrogen bond acceptor, one hydrogen bond donor, and a hydrophobic feature, all arranged in a specific spatial orientation.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For 6-(Indolin-1-yl)-4-methylnicotinic acid and its analogs, a QSAR model could be developed to predict the antiproliferative potency based on various physicochemical descriptors, such as:

Lipophilicity (logP): This descriptor is important for membrane permeability and interaction with hydrophobic pockets.

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or -withdrawing nature of substituents.

Steric Parameters (e.g., Taft steric parameters): These quantify the size and shape of substituents.

Topological Indices: These describe the connectivity of the molecule.

A robust QSAR model can be a valuable tool for predicting the activity of newly designed analogs and for guiding the optimization of the lead compound. While a specific QSAR study for 6-(Indolin-1-yl)-4-methylnicotinic acid is not publicly available, the principles of QSAR are widely applied in the development of anticancer agents. scirp.org

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. These methods provide a detailed picture of electron distribution and energy levels.

Geometry Optimization and Electronic Structure Characterization (e.g., using DFT methods)

The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G), the molecule's geometry is adjusted to find the lowest energy state on the potential energy surface. wikipedia.orgresearchgate.net This optimized structure provides accurate bond lengths, bond angles, and dihedral angles, which are crucial for all subsequent calculations. researchgate.net

Once optimized, the electronic structure can be characterized. This involves calculating various quantum chemical parameters that describe the molecule's stability and reactivity. While specific DFT calculations for 6-(indolin-1-yl)-4-methylnicotinic acid are not available in published literature, the expected outputs of such an analysis are well-established. nih.govnih.gov

| Parameter | Description | Significance for 6-(Indolin-1-yl)-4-methylnicotinic acid |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized state. | Indicates the overall stability of the molecule. A lower energy corresponds to a more stable conformation. |

| Dipole Moment | A measure of the overall polarity of the molecule arising from the separation of positive and negative charges. | Provides insight into the molecule's solubility in polar solvents and its potential for dipole-dipole interactions. |

| Bond Lengths/Angles | The precise distances between atomic nuclei and the angles between adjacent bonds. | Defines the molecule's 3D structure and can reveal areas of strain or unusual bonding. |

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.comresearchgate.net The interaction between these frontier orbitals governs chemical reactions and electronic properties. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. bhu.ac.in

| Orbital/Parameter | Description | Predicted Significance for 6-(Indolin-1-yl)-4-methylnicotinic acid |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. A higher energy indicates a greater tendency to donate electrons. | Indicates the molecule's potential to act as a nucleophile or undergo oxidation. The distribution of the HOMO lobe highlights the likely sites of electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. A lower energy indicates a greater tendency to accept electrons. | Indicates the molecule's potential to act as an electrophile or undergo reduction. The distribution of the LUMO lobe highlights the likely sites of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity, optical properties, and kinetic stability. A smaller gap often correlates with higher reactivity. |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.netresearchgate.net It plots the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.govphyschemres.org This information is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and for identifying sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net

Color-coding on an MEP map typically ranges from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor).

Red/Yellow Regions : Indicate negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack. researchgate.net

Blue Regions : Indicate positive electrostatic potential, often located around hydrogen atoms bonded to electronegative atoms. These are sites prone to nucleophilic attack. researchgate.net

For 6-(indolin-1-yl)-4-methylnicotinic acid, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen of the pyridine (B92270) ring, highlighting these as key sites for hydrogen bonding and electrophilic interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. materialsciencejournal.orgnih.gov

The primary utility of NBO analysis is to quantify intramolecular charge transfer (ICT) and hyperconjugative interactions. materialsciencejournal.org This is achieved by calculating the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. materialsciencejournal.org A higher E(2) value indicates a stronger interaction. researchgate.net For 6-(indolin-1-yl)-4-methylnicotinic acid, NBO analysis could reveal key stabilizing interactions, such as the delocalization of lone pair electrons from nitrogen or oxygen atoms into adjacent anti-bonding orbitals of the aromatic rings.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. japsonline.com It is widely used in drug design to understand binding mechanisms and to screen virtual libraries of compounds for potential therapeutic activity. nih.gov

Prediction of Ligand-Protein Binding Modes and Interactions (e.g., with Mnk1/2, GABA-A, VEGFR-2)

The indoline (B122111) scaffold, a core component of 6-(indolin-1-yl)-4-methylnicotinic acid, is present in many compounds designed as kinase inhibitors. researchgate.netdoaj.org Molecular docking simulations can predict how this compound might bind to the active sites of relevant protein targets.

Mnk1/2 (MAP kinase-interacting kinases 1 and 2): These kinases are involved in cell proliferation signaling pathways, and their inhibition is a target for cancer therapy. nih.gov Docking studies would aim to predict if 6-(indolin-1-yl)-4-methylnicotinic acid can fit into the ATP-binding pocket of Mnk1/2 and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): This is a critical regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth. nih.gov Inhibitors based on the indolin-2-one scaffold are known to target VEGFR-2. researchgate.netdoaj.org Docking would explore the binding mode of the compound within the VEGFR-2 kinase domain, comparing its interactions to known inhibitors and assessing its potential as an antiangiogenic agent. nih.govresearchgate.net

GABA-A (Gamma-Aminobutyric Acid Type A) Receptor: This receptor is a ligand-gated ion channel and a major target for drugs affecting the central nervous system, including sedatives and anxiolytics. japsonline.comnih.gov Docking simulations could investigate whether 6-(indolin-1-yl)-4-methylnicotinic acid can bind to allosteric sites on the GABA-A receptor, similar to benzodiazepines, and predict the specific amino acid residues involved in the interaction. researchgate.netresearchgate.netbioinformation.net

While specific docking studies for 6-(indolin-1-yl)-4-methylnicotinic acid against these targets are not documented in the available literature, the principles of such simulations would involve placing the ligand into the receptor's binding site and scoring the resulting poses based on binding energy and intermolecular interactions.

| Protein Target | Therapeutic Relevance | Predicted Interactions for 6-(Indolin-1-yl)-4-methylnicotinic acid |

|---|---|---|

| Mnk1/2 | Oncology (cell proliferation) | Hydrogen bonds from the nicotinic acid moiety; hydrophobic interactions involving the indoline and methyl groups within the ATP-binding site. |

| VEGFR-2 | Oncology (angiogenesis) | Hydrogen bonding with hinge region residues (e.g., Cys919); interactions with the DFG motif in the activation loop. |

| GABA-A Receptor | Neurology (anxiolytic, sedative) | Binding at an allosteric site, potentially involving hydrogen bonds and π-π stacking interactions with aromatic residues like tyrosine or phenylalanine. |

In Silico ADME Prediction for Compound Optimization

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. These predictions are based on the physicochemical properties of the molecule.

For 6-(Indolin-1-yl)-4-methylnicotinic acid, some basic physicochemical properties have been calculated and are available in chemical databases. These properties form the basis for ADME predictions.

Table 1: Predicted Physicochemical Properties of 6-(Indolin-1-yl)-4-methylnicotinic acid

| Property | Value |

|---|---|

| Molecular Weight | 254.28 g/mol |

| LogP | 2.78 |

| Topological Polar Surface Area (TPSA) | 53.43 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Data sourced from publicly available chemical databases.

These values can be used to predict various ADME parameters:

Absorption: The predicted LogP and TPSA values for 6-(Indolin-1-yl)-4-methylnicotinic acid are within the ranges typically associated with good oral bioavailability. Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness, suggests that this compound has favorable characteristics for absorption.

Distribution: The number of rotatable bonds suggests a degree of conformational flexibility, which can influence its distribution in the body and its ability to cross biological membranes.

Metabolism: In silico tools can predict the most likely sites of metabolism by cytochrome P450 enzymes. For this compound, the aromatic rings and the methyl group would be potential sites for hydroxylation.

In studies of other nicotinic acid and indole (B1671886) derivatives, in silico ADMET (ADME and toxicity) profiles are often generated to guide compound optimization. These comprehensive profiles might include predictions for properties such as aqueous solubility, blood-brain barrier penetration, potential for hERG channel inhibition, and mutagenicity. While specific ADME predictions for 6-(Indolin-1-yl)-4-methylnicotinic acid are not published, the available physicochemical data suggest a promising starting point for a drug-like molecule. Further computational and experimental studies would be necessary to fully characterize its pharmacokinetic profile.

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings on 6-(Indolin-1-yl)-4-methylnicotinic Acid and its Analogues

While direct research on 6-(indolin-1-yl)-4-methylnicotinic acid is limited, studies on its structural analogues provide significant insights into the potential of this chemical class. A key area of discovery has been in the development of inhibitors for NADPH oxidase 2 (NOX2), a critical enzyme in neuroinflammation. Analogues featuring a 3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine core, such as GSK2795039 and NCATS-SM7270, have emerged as potent NOX2 inhibitors. mdpi.com These compounds have demonstrated the ability to prevent pathological effects induced by amyloid-beta in microglial cells, suggesting a neuroprotective potential. mdpi.com The indoline (B122111) group is a crucial component of this promising structural class for developing NOX2 inhibitors. mdpi.com

Furthermore, research into related indolyl and indoline derivatives has revealed activity at other significant biological targets. For instance, various indolyl carboxylic acid amides have been synthesized and evaluated as selective ligands for the D3 dopamine (B1211576) receptor, with some compounds showing high affinity and selectivity over the D2 receptor. nih.gov Additionally, other indoline derivatives have been investigated as potential α1-adrenoceptor (α1-AR) antagonists. researchgate.net These findings collectively suggest that the indolinyl-nicotinic acid scaffold is a versatile pharmacophore with the potential to be tailored for activity against a range of biological targets.

Identification of Promising Therapeutic Applications and Unexplored Biological Spaces

Based on the activities of its analogues, the 6-(indolin-1-yl)-4-methylnicotinic acid framework holds promise for several therapeutic applications. The most prominent among these is in the treatment of neurodegenerative diseases, such as Alzheimer's disease, where NOX2-mediated oxidative stress and neuroinflammation play a significant role. mdpi.comgoogle.com The demonstrated ability of indolinyl-based NOX2 inhibitors to cross the blood-brain barrier and prevent amyloid-beta-driven pathogenesis underscores this potential. mdpi.com

Other promising areas include:

Central Nervous System (CNS) Disorders: The affinity of related indole (B1671886) amides for dopamine D3 receptors suggests that derivatives of 6-(indolin-1-yl)-4-methylnicotinic acid could be developed for conditions where dopamine modulation is beneficial. nih.gov

Benign Prostate Hyperplasia (BPH): Given that α1-AR antagonists are a primary therapy for BPH, the investigation of indoline compounds as antagonists for this receptor opens another potential therapeutic avenue. researchgate.net

Inflammatory and Oxidative Stress-Related Diseases: The core function of NOX2 inhibitors and the general properties of some indoline derivatives point towards broader applications in diseases characterized by oxidative stress and inflammation. mdpi.comgoogle.com

Unexplored biological spaces for this class of compounds could include oncology. Many indole-containing compounds have shown significant anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest, representing a vast area for future screening and development. mdpi.com

Strategic Directions for Future Synthetic Chemistry and Derivatization Efforts

Future synthetic work should focus on systematically exploring the structure-activity relationships (SAR) of the 6-(indolin-1-yl)-4-methylnicotinic acid scaffold. Strategic derivatization can be pursued through several approaches:

Modification of the Nicotinic Acid Moiety: The carboxylic acid group offers a prime handle for creating a library of esters and amides. This can modulate physicochemical properties such as lipophilicity and cell permeability, and introduce new interactions with target proteins. nih.gov The position and nature of the methyl group on the pyridine (B92270) ring can also be varied to probe steric and electronic effects.

Substitution on the Indoline Ring: The indoline core can be substituted at various positions to explore how this influences binding affinity and selectivity. This has been a successful strategy in optimizing other drug candidates.

Creation of Conformationally Restricted Analogues: Introducing cyclic constraints or rigid linkers can lock the molecule into a specific bioactive conformation, potentially increasing potency and reducing off-target effects. mdpi.com Synthetic routes starting from precursors like 2,6-dichloro-4-methylnicotinic acid could be adapted for this purpose. mdpi.com

Linker Variation: For analogues where the core is linked to another pharmacophore (as in many D3 ligands), varying the linker length, composition, and rigidity (e.g., replacing single bonds with double bonds) can significantly impact receptor affinity and selectivity. nih.gov

A systematic approach, creating small, focused libraries based on these strategies, will be crucial for mapping the SAR and identifying key structural features for desired biological activities.

Advanced Computational and Mechanistic Studies to Deepen Understanding

To complement synthetic efforts, advanced computational studies are essential for accelerating the drug discovery process. Molecular docking can provide critical insights into the binding modes of these compounds with their target proteins. For example, modeling has been used to validate that indolinyl-based NOX2 inhibitors bind at the NADPH interaction site, providing a structural basis for their mechanism of action. mdpi.com

Future computational work should include:

Homology Modeling: For targets where a crystal structure is unavailable, homology models can be built to enable structure-based drug design.

Pharmacophore Modeling: Identifying the key chemical features required for biological activity can guide the design of new analogues with improved properties.

ADMET Prediction: In silico tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov

Quantum Mechanics (QM) Calculations: QM-based methods can be employed to accurately predict molecular properties and study reaction mechanisms, particularly for understanding metabolic transformations. nih.gov

These computational approaches, when used in a feedback loop with synthetic chemistry and biological testing, can rationalize experimental findings and guide the design of next-generation compounds with greater precision and efficiency.

Potential for Advancement Towards Lead Optimization and Pre-Clinical Development

Several analogues of the indolinyl-pyridine scaffold have already shown promising results, indicating a clear potential for advancement toward pre-clinical development. The path forward involves a rigorous lead optimization process focused on enhancing multiple parameters simultaneously.

Key steps in this process include:

Improving Potency and Selectivity: Iterative chemical synthesis and biological screening will be required to improve the potency against the desired target while minimizing activity against other related targets to reduce potential side effects. The development of GDC-0941 as a selective PI3K inhibitor serves as a successful example of this process. nih.gov

Optimizing Pharmacokinetics: Compounds must be engineered to have suitable oral bioavailability, metabolic stability, and half-life for the intended therapeutic use. nih.gov

In Vivo Efficacy Studies: Promising lead compounds must be tested in relevant animal models of disease to demonstrate efficacy. For example, the NOX2 inhibitor GSK2795039 was shown to reduce negative changes in the brain and behavior of mice in an Alzheimer's disease model. mdpi.com

The data below summarizes the findings for key structural analogues, highlighting their potential.

Table 1: Summary of Research Findings for Key Analogues

| Compound Class/Example | Target | Key Findings | Potential Therapeutic Application | Reference |

|---|---|---|---|---|

| GSK2795039 | NADPH Oxidase 2 (NOX2) | Potent inhibitor; crosses blood-brain barrier; prevents amyloid-beta driven pathogenesis in vitro and in vivo. | Alzheimer's Disease, Neuroinflammation | mdpi.com |

| Indolyl Carboxylic Amides | Dopamine D3 Receptor | High affinity and selectivity for D3 over D2 receptors. | CNS Disorders | nih.gov |

| Indoline Derivatives | α1-Adrenoceptor | Compounds showed considerable α1-AR antagonist activity. | Benign Prostate Hyperplasia (BPH) | researchgate.net |

By systematically addressing these optimization and validation stages, compounds derived from the 6-(indolin-1-yl)-4-methylnicotinic acid scaffold have a strong potential to progress from promising hits to viable pre-clinical candidates for a range of debilitating diseases.

Q & A

Q. What are the established synthetic routes for 6-(Indolin-1-yl)-4-methylnicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 4-substituted nicotinic acid derivatives, such as 4-methylnicotinic acid, often involves organolithium additions to pyridyl-3-oxazolines. For example, 4-methyl or 4-phenyl derivatives are synthesized by reacting nicotinic acid-derived oxazolines with organolithium reagents (e.g., n-butyllithium or phenyllithium). The intermediate 1,4-dihydropyridine-3-oxazoline is oxidized in air to yield the substituted pyridine-oxazoline, followed by deprotection to isolate the final product . Key factors affecting yield include:

- Reagent stoichiometry : Excess organolithium reagents improve substitution efficiency.

- Oxidation conditions : Controlled exposure to oxygen minimizes side reactions.

- Deprotection methods : Acidic or basic hydrolysis must be optimized to avoid degradation.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing 6-(Indolin-1-yl)-4-methylnicotinic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substitution patterns (e.g., methyl group at C4, indoline moiety at C6). Aromatic proton splitting patterns in the pyridine and indoline rings are critical for structural validation.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., using C18 columns and acetonitrile/water gradients) ensures purity. Retention times should be cross-referenced with standards .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Q. How should researchers handle solubility challenges during in vitro assays involving this compound?

- Methodological Answer : Solubility in aqueous buffers can be enhanced using:

- Co-solvents : Ethanol or DMSO (≤1% v/v) to maintain biocompatibility.

- pH adjustment : The compound’s carboxylic acid group (pKa ~4.5) becomes ionized at physiological pH, improving solubility. Pre-dissolve in mildly alkaline buffers (pH 7.4) .

- Surfactants : Polysorbate-80 (0.01–0.1% w/v) for hydrophobic interactions.

Advanced Research Questions

Q. How can synthetic protocols for 6-(Indolin-1-yl)-4-methylnicotinic acid be optimized to address low yields in scale-up reactions?

- Methodological Answer : Low yields during scale-up often arise from inefficient mixing or heat dissipation. Strategies include:

- Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce oxidation side reactions .

- Catalytic oxidation : Replace air oxidation with catalytic systems (e.g., TEMPO/NaClO) for better control.

- In situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation .

Q. How do pH-dependent crystallization properties impact formulation stability, and how can this be modeled?

- Methodological Answer : Crystallization behavior, influenced by pH, affects polymorph stability. For example:

- Acidic conditions (pH <4) : Promote protonation of the carboxylic acid group, leading to needle-like crystals with lower solubility.

- Neutral conditions (pH 6–7) : Favor zwitterionic forms, resulting in plate-like crystals with higher hydration stability .

Modeling approach : Use computational tools like COSMO-RS to predict solubility parameters or molecular dynamics simulations to assess crystal packing energetics.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC50 values or mechanism-of-action studies may arise from:

- Assay variability : Standardize cell lines (e.g., use authenticated HepG2 instead of HeLa for cytotoxicity) and control for serum protein binding .

- Metabolic interference : Conduct LC-MS/MS stability assays in hepatocyte models to identify degradation products.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets and identify outliers .

Q. How can computational methods elucidate the mechanistic role of the indoline moiety in target binding?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The indoline group’s planar structure may facilitate π-π stacking with aromatic residues.

- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess conformational stability of the ligand-protein complex.

- Free Energy Perturbation (FEP) : Quantify binding energy contributions of specific substituents (e.g., methyl vs. ethyl groups) .

Q. What are the implications of substituting the methyl group at C4 with bulkier alkyl/aryl groups?

- Methodological Answer : Bulkier groups (e.g., phenyl, n-butyl) alter steric and electronic profiles:

- Steric effects : A 4-phenyl group may hinder binding in narrow active sites, reducing potency but improving selectivity.

- Electronic effects : Electron-withdrawing substituents (e.g., nitro) increase acidity of the carboxylic acid, affecting ionization and membrane permeability .

Experimental validation : Synthesize analogs via the oxazoline route and compare logP (HPLC) and target affinity (SPR).

Methodological Best Practices

Q. How should researchers design controlled experiments to assess structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Variable isolation : Systematically modify one substituent (e.g., indoline → indole) while keeping others constant.

- Positive/Negative controls : Include known agonists/antagonists (e.g., nicotinic acid for receptor studies) and vehicle controls.

- Dose-response curves : Use 8–10 concentrations spanning 3 logs to calculate EC50/IC50 via nonlinear regression (e.g., GraphPad Prism) .

Q. What validation criteria ensure reproducibility in crystallographic data for this compound?

- Methodological Answer :

- Data deposition : Submit crystallographic data to the Cambridge Structural Database (CSD) with full refinement details (R-factor <5%).

- Thermal analysis : Correlate DSC (differential scanning calorimetry) melting points with crystal forms.

- Powder XRD : Match experimental patterns with simulated data from single-crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.